Cas no 11076-29-2 (Acetyl Pepstatin)

Acetyl Pepstatin structure
Acetyl Pepstatin structure
Nombre del producto:Acetyl Pepstatin
Número CAS:11076-29-2
MF:C31H57N5O9
Megavatios:643.812389135361
CID:148029
PubChem ID:3080676

Acetyl Pepstatin Propiedades químicas y físicas

Nombre e identificación

    • L-Alaninamide,N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]-
    • L-Alaninamide,N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-
    • Streptomyces pepsin inhibitor
    • Acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid
    • Ac-Pepstatin
    • Ac-Val-val-4-amino-3-hydroxy-6-Me-heptanoyl-ala-4-amino-3-hydroxyl-6-Me-heptanoic acid
    • L-Valinamide, N-acetyl-L-valyl-N-(4-((2-((1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl)amino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl)-, (1S-(1R*,2R*,4(R*(R*(R*)))))-
    • Pepsidin c
    • Pepstatin AC
    • acetyl pepstatin|acetyl-pepstatin
    • N-Ac-L-Val-L-Val-Sta-L-Ala-Sta-OH
    • N-Acetyl-L-Val-L-Val-[(3S,4S)-4-amino*-3-hydroxy-6-methylheptanoyl]-L-Ala-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]NH2
    • L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9ci)
    • L-Valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
    • Acetylpepstatin
    • Acetyl pepstatin
    • Acetyl-pepstatin
    • Ac-Val-Val-Sta-Ala-Sta
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
    • Pepsidine C
    • 5hvp
    • N-Acetyl Pepstatin
    • S-PI
    • S-PI (pepsin inhibitor)
    • Pepsin inhibitor S-PI-D (8CI)
    • BDBM50368642
    • 11076-29-2
    • AC1MIVHI
    • (3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid
    • 56093-98-2
    • DTXSID50388961
    • Acetyl Pepstatin
    • MDL: MFCD00214071
    • Renchi: 1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1
    • Clave inchi: WKYBEGDEGRCZNF-LBTYKNIQSA-N
    • Sonrisas: O([H])[C@@]([H])(C([H])([H])C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@]([H])([C@]([H])(C([H])([H])C(=O)O[H])O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)[C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O)=O

Atributos calculados

  • Calidad precisa: 643.41591
  • Masa isotópica única: 643.41562841g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 45
  • Cuenta de enlace giratorio: 20
  • Complejidad: 1000
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 6
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 223

Propiedades experimentales

  • Denso: 1.142±0.06 g/cm3(Predicted)
  • Punto de fusión: 223-225 °C
  • Punto de ebullición: 992.8±65.0 °C(Predicted)
  • PSA: 223.26
  • PKA: 4.17±0.10(Predicted)

Acetyl Pepstatin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A188743-1mg
Acetyl Pepstatin
11076-29-2
1mg
$ 210.00 2022-06-08
A2B Chem LLC
AE55536-1mg
Acetyl-Pepstatin
11076-29-2 > 95%
1mg
$739.00 2024-04-20
TargetMol Chemicals
T26231-50mg
Acetyl-pepstatin
11076-29-2
50mg
¥ 33300 2024-07-20
A2B Chem LLC
AE55536-5mg
Acetyl-Pepstatin
11076-29-2 > 95%
5mg
$1548.00 2024-04-20
A2B Chem LLC
AE55536-10mg
Acetyl-Pepstatin
11076-29-2 > 95%
10mg
$2222.00 2024-04-20
TargetMol Chemicals
T26231-25mg
Acetyl-pepstatin
11076-29-2
25mg
¥ 24900 2024-07-20
TargetMol Chemicals
T26231-100mg
Acetyl-pepstatin
11076-29-2
100mg
¥ 43500 2024-07-20

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